methyl 4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a pyrazole ring, which is further connected to an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Oxane Moiety: The oxane ring can be introduced via a nucleophilic substitution reaction where an appropriate oxane derivative reacts with the pyrazole intermediate.
Sulfamoylation: The sulfamoyl group is introduced by reacting the pyrazole-oxane intermediate with sulfamoyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfamoyl group, converting it to an amine.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Biological Studies: The compound can be used to study the interactions between small molecules and proteins, providing insights into binding affinities and mechanisms of action.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfamoyl group can form hydrogen bonds with active site residues, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Similar in structure but contains an imidazole ring instead of a pyrazole ring.
Methyl 4-(1-oxoisoindolin-2-yl)benzoate: Contains an isoindolinone moiety instead of the pyrazole-oxane structure.
Uniqueness
Methyl 4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate is unique due to the combination of the pyrazole ring and the oxane moiety, which provides distinct chemical properties and potential biological activities not found in the similar compounds listed above.
Properties
IUPAC Name |
methyl 4-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-24-17(21)14-2-4-16(5-3-14)26(22,23)19-15-10-18-20(12-15)11-13-6-8-25-9-7-13/h2-5,10,12-13,19H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULYYZLKRBCNSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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